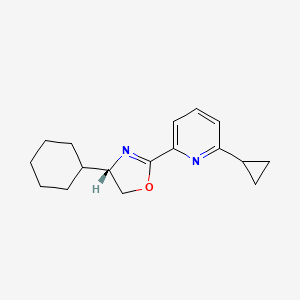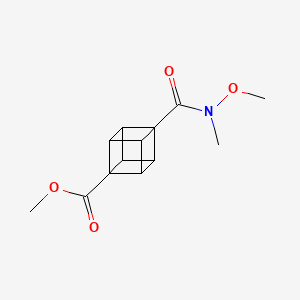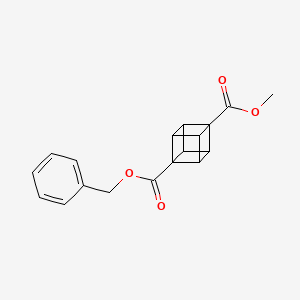![molecular formula C11H12Cl2N4 B8239550 [2,2'-Bipyridine]-6-carboximidamide dihydrochloride](/img/structure/B8239550.png)
[2,2'-Bipyridine]-6-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-6-carboximidamide dihydrochloride is a derivative of bipyridine, a compound known for its extensive use in coordination chemistry. This compound is particularly notable for its ability to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-6-carboximidamide dihydrochloride typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which is favored for its high yield and mild reaction conditions . This method involves the reaction of pyridyl zinc halide precursors with halogen-substituted heterocycles.
Industrial Production Methods: Industrial production often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings . These methods are chosen for their efficiency and scalability, despite the challenges posed by the strong coordination of bipyridine compounds with metal centers, which can decrease catalytic activity and yield.
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-6-carboximidamide dihydrochloride can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and catalysts like palladium or nickel.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced bipyridine derivatives.
Scientific Research Applications
[2,2’-Bipyridine]-6-carboximidamide dihydrochloride is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of metal-protein interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-6-carboximidamide dihydrochloride involves its ability to chelate metal ions. This chelation forms stable complexes that can participate in various catalytic and biochemical processes. The molecular targets include metal centers in enzymes and other proteins, influencing their activity and stability.
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of supramolecular structures.
Phenanthroline: Another bidentate ligand with similar coordination properties.
Uniqueness: [2,2’-Bipyridine]-6-carboximidamide dihydrochloride is unique due to its specific functional groups, which enhance its ability to form stable complexes and participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.2ClH/c12-11(13)10-6-3-5-9(15-10)8-4-1-2-7-14-8;;/h1-7H,(H3,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCKSWIUXIENNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8239470.png)
![6-Bromo-3-fluorobenzo[B]thiophene](/img/structure/B8239499.png)
![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8239514.png)




![(4S,4'S)-1,1'-Di([1,1'-biphenyl]-4-yl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole](/img/structure/B8239542.png)



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8239584.png)

![(9R,11R)-9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene](/img/structure/B8239598.png)
